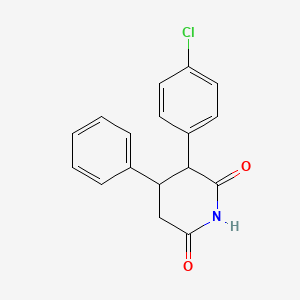
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a phenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with ethyl iodide.
Introduction of the phenyl group: This step involves the reaction of the intermediate with phenylhydrazine.
Addition of the methylsulfanyl group: This is done by reacting the intermediate with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-2-(methylsulfanyl)-6-(3-methyl-4-thiomorpholinyl)-4-pyrimidinamine
- N-Ethyl-2-(methylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 113966-38-4 | |
Formule moléculaire |
C11H15N3OS |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
N-ethyl-2-methylsulfanyl-5-phenyl-3H-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16-2)14-13-10(15-11)9-7-5-4-6-8-9/h4-8,12,14H,3H2,1-2H3 |
Clé InChI |
XXZTVAIMCVCAIH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(NN=C(O1)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)




